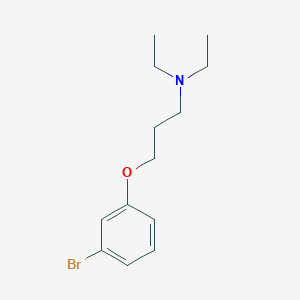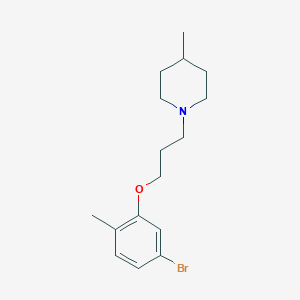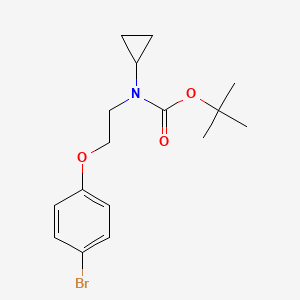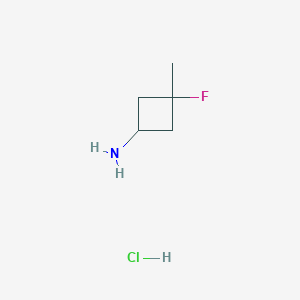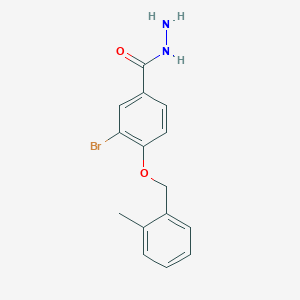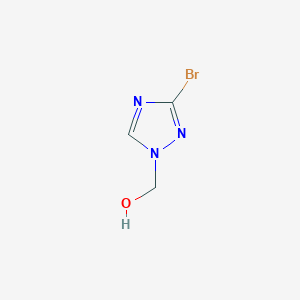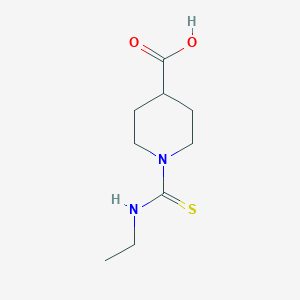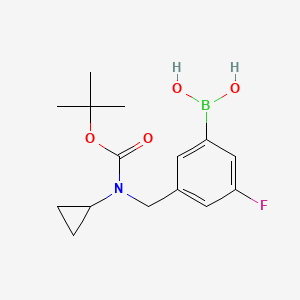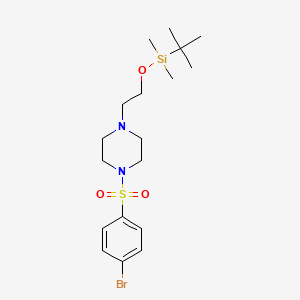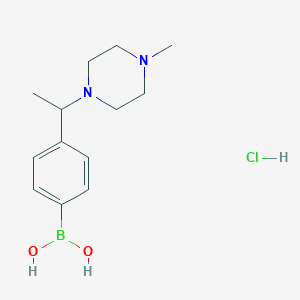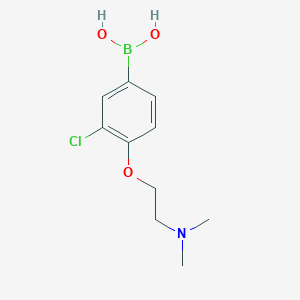
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid , often referred to as DMEDA-B(OH)₂ , is a boronic acid derivative. It features a boron atom attached to a phenyl ring, which in turn bears a chlorine substituent and an ethoxy group containing a dimethylamino moiety. The boronic acid functionality makes it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of DMEDA-B(OH)₂ involves several steps. While I don’t have specific details on the exact synthetic route, boronic acids are typically prepared through borylation reactions. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst. Further optimization and functionalization steps may be necessary to obtain the desired compound.
Molecular Structure Analysis
The molecular structure of DMEDA-B(OH)₂ consists of the following components:
- A phenyl ring with a chlorine substituent at the 3-position.
- An ethoxy group attached to the phenyl ring via an oxygen atom.
- A boron atom directly bonded to the phenyl ring.
Chemical Reactions Analysis
DMEDA-B(OH)₂ can participate in various chemical reactions:
- Cross-coupling Reactions : It can undergo Suzuki–Miyaura coupling with aryl or vinyl halides to form C–C bonds.
- Hydroboration : The boron atom can react with alkenes or alkynes, leading to the formation of new carbon–boron bonds.
- Arylation and Alkenylation : DMEDA-B(OH)₂ can serve as an arylating or alkenylating agent in synthetic transformations.
Physical And Chemical Properties Analysis
- Solubility : DMEDA-B(OH)₂ is typically soluble in organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran.
- Melting Point : The melting point may vary, but it generally falls within a range suitable for handling in the laboratory.
Scientific Research Applications
1. Anticancer Activity
(E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid demonstrates promising anticancer activity. It was tested against different cell lines and showed significant activity at low concentrations, indicating its potential for further development in cancer therapy (Zagade et al., 2020).
2. Reactions with Chloroauric Acid
In a study exploring the reactions of pentacarbonyl[(dimethylamino)ethoxycarbene]chromium(0) with chloroauric acid, the formation of various gold-carbene complexes was observed. This indicates the potential use of similar compounds in the synthesis of gold complexes, which could be relevant for material sciences and catalysis (Fischer & Bock, 1985).
3. Formation of Tetraarylpentaborates
Research involving the reactions of various phenylboronic acids, including compounds similar to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, with aryloxorhodium complexes, led to the formation of tetraarylpentaborates. These findings could have implications in the development of new complexes for catalysis or material science applications (Nishihara, Nara, & Osakada, 2002).
4. Equilibrium in Scrambling Reactions
Studies on the exchange of substituents on boron compounds, including those similar to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, provide insights into the equilibrium and kinetics of these reactions. This knowledge is vital for understanding the behavior of boron compounds in various chemical processes (Hofmeister & Wazer, 1964).
5. Fluorescence Quenching
The fluorescence quenching study of boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid, in various alcohols at room temperature, highlights the potential application of these compounds in sensing technologies. The study revealed the existence of different conformers and the influence of hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Safety And Hazards
- Air and Moisture Stability : Boronic acids, including DMEDA-B(OH)₂, are usually air- and moisture-sensitive. Proper handling under inert conditions is essential.
- Toxicity : While I don’t have specific toxicity data for DMEDA-B(OH)₂, boronic acids should be handled with care due to their potential toxicity.
Future Directions
Research on DMEDA-B(OH)₂ could explore the following areas:
- Functionalization : Develop new synthetic methodologies using DMEDA-B(OH)₂ as a starting material.
- Applications : Investigate its use in drug discovery, catalysis, and materials science.
properties
IUPAC Name |
[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUXBZKTHGGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



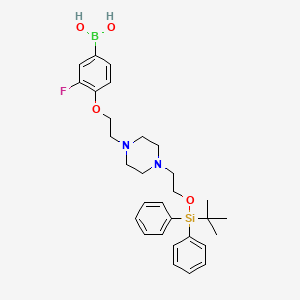
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
